molecular formula C23H19N3O4 B12160380 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide

Cat. No.: B12160380
M. Wt: 401.4 g/mol
InChI Key: WFNPUAMZARGBTQ-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining isoindoloquinazoline and furan moieties, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isoindoloquinazoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a phthalic anhydride under acidic conditions to form the isoindoloquinazoline core.

    Introduction of the Furan Moiety: The furan-2-yl group can be introduced via a nucleophilic substitution reaction, where a furan-2-yl halide reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoloquinazoline core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the isoindoloquinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the isoindoloquinazoline core.

    Substitution: Various substituted isoindoloquinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity, which can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The isoindoloquinazoline core may bind to active sites of enzymes, inhibiting their activity, while the furan moiety could interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazoline Derivatives: Compounds with similar core structures but different substituents.

    Furan-Containing Compounds: Molecules that include the furan moiety but differ in other structural aspects.

    Acetamide Derivatives: Compounds with the acetamide functional group but different core structures.

Uniqueness

What sets 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide apart is its combination of the isoindoloquinazoline core with the furan moiety and the acetamide group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]acetamide

InChI

InChI=1S/C23H19N3O4/c27-20(24-12-11-15-6-5-13-30-15)14-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27)

InChI Key

WFNPUAMZARGBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CO5

Origin of Product

United States

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